Cas no 485394-63-6 (N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide)

N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide is a synthetic organic compound featuring a hydrazide moiety linked to a substituted pyrrolidine-2,5-dione core. Its structural design incorporates a 4-bromophenyl group and a 2-methylbenzoyl fragment, contributing to its potential utility in medicinal chemistry and pharmaceutical research. The presence of the bromophenyl substituent may enhance binding affinity in target interactions, while the dioxopyrrolidinyl scaffold offers versatility for further functionalization. This compound is of interest for applications in drug discovery, particularly as a precursor or intermediate in the synthesis of biologically active molecules. Its well-defined structure allows for precise modifications, making it a valuable tool for exploratory synthesis and mechanistic studies.
N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide structure
485394-63-6 structure
Product Name:N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide
CAS No:485394-63-6
MF:C18H16BrN3O3
MW:402.241943359375
CID:6356081
PubChem ID:3130201
Update Time:2025-06-14

N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide Chemical and Physical Properties

Names and Identifiers

    • N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide
    • 485394-63-6
    • ZINC00857152
    • N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
    • AKOS000521097
    • AG-690/13779036
    • F1799-0447
    • N'-(1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)-2-methylbenzohydrazide
    • SR-01000316183-1
    • SR-01000316183
    • Inchi: 1S/C18H16BrN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24)
    • InChI Key: QHNUVQDQZWQWEJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)N1C(CC(C1=O)NNC(C1C=CC=CC=1C)=O)=O

Computed Properties

  • Exact Mass: 401.03750g/mol
  • Monoisotopic Mass: 401.03750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 534
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 78.5Ų

N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide Pricemore >>

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Additional information on N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide

Comprehensive Overview of N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6)

N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique pyrrolidin-3-yl and benzohydrazide moieties, exhibits potential applications in drug development and molecular studies. Its structural complexity and functional groups make it a subject of interest for researchers exploring novel therapeutic agents and biochemical pathways.

The compound's 4-bromophenyl group enhances its reactivity, enabling it to participate in various chemical reactions, which is crucial for synthesizing derivatives with tailored properties. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, given the growing demand for targeted therapies in diseases like cancer and neurodegenerative disorders. The presence of the 2,5-dioxopyrrolidin ring further contributes to its stability and bioavailability, key factors in drug design.

In recent years, the scientific community has focused on small-molecule drug discovery, and compounds like N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide are at the forefront of this trend. Its hydrazide functionality allows for versatile interactions with biological targets, making it a promising candidate for structure-activity relationship (SAR) studies. Additionally, its methylbenzohydrazide component is being investigated for its role in enhancing metabolic stability, a critical aspect of pharmacokinetics.

The compound's CAS No. 485394-63-6 is frequently searched in academic databases and chemical registries, reflecting its relevance in current research. With the rise of AI-driven drug discovery, tools like machine learning and molecular docking are being employed to predict the compound's interactions with proteins and enzymes. This aligns with the broader industry shift toward computational chemistry and high-throughput screening, where such compounds are evaluated for their therapeutic potential.

Another area of interest is the compound's potential role in neuroprotection and anti-inflammatory applications. Given the increasing prevalence of chronic inflammatory diseases and neurological conditions, researchers are exploring how N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide might modulate inflammatory pathways or protect neuronal cells. Its bromophenyl group, in particular, is being studied for its ability to influence cellular signaling mechanisms.

From a synthetic chemistry perspective, the compound's 2-methylbenzohydrazide moiety offers opportunities for further derivatization, enabling the creation of libraries of analogs for screening. This approach is central to modern medicinal chemistry, where slight modifications to a core structure can yield compounds with improved efficacy and safety profiles. The compound's pyrrolidin-3-yl ring also provides a rigid framework that can be exploited to enhance binding affinity to biological targets.

In conclusion, N'-1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl-2-methylbenzohydrazide (CAS No. 485394-63-6) represents a versatile and promising compound in contemporary research. Its structural features and potential applications in drug discovery, enzyme modulation, and neuroprotection make it a valuable subject for further investigation. As the scientific community continues to explore its properties, this compound is likely to play a significant role in advancing our understanding of molecular interactions and therapeutic development.

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